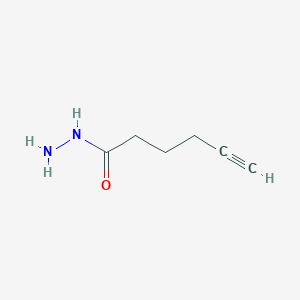

Hex-5-ynehydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hex-5-ynehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-3-4-5-6(9)8-7/h1H,3-5,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWUFLALCXLZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4230-19-7 | |

| Record name | hex-5-ynehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hex-5-ynehydrazide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Hex-5-ynehydrazide. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted data based on established chemical principles and information from structurally related molecules.

Core Chemical Profile

This compound is a bifunctional organic molecule possessing a terminal alkyne and a hydrazide group. This unique combination makes it a valuable building block in synthetic chemistry and a compound of interest for medicinal chemistry research. The terminal alkyne facilitates covalent modification through reactions like click chemistry, while the hydrazide moiety is a known pharmacophore found in numerous biologically active compounds.[1][2]

Chemical Structure

References

Hex-5-ynehydrazide: A Versatile Probe for Exploring the Electrophilic Proteome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hex-5-ynehydrazide has emerged as a powerful chemical probe in the field of chemical proteomics, particularly in the application of Activity-Based Protein Profiling (ABPP). This guide provides a comprehensive overview of its use in research, detailing its mechanism of action, experimental protocols, and data analysis strategies.

Core Application: Activity-Based Protein Profiling of Electrophilic Functionality

This compound is primarily utilized as a versatile, activity-based probe for the covalent modification and subsequent identification of proteins containing electrophilic cofactors, transient intermediates, and post-translational modifications.[1][2][3] Unlike traditional ABPP probes that target nucleophilic amino acid residues, the electron-rich hydrazine (B178648) moiety of this compound enables it to react with a diverse range of electron-poor functional groups within protein active sites.[1][2] This unique reactivity profile allows for the exploration of a less-chartered segment of the proteome, often referred to as the "electrophilome".

The alkyne group on this compound serves as a bioorthogonal handle for "click" chemistry. This allows for the attachment of a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for visualization, after the probe has covalently labeled its protein targets. This two-step approach minimizes steric hindrance and allows for flexible experimental design.

Mechanism of Action

This compound interacts with target proteins through two primary mechanisms:

-

Direct Polar Coupling: The hydrazine acts as a nucleophile and directly attacks electrophilic sites on cofactors or modified amino acids.

-

Oxidative Fragmentation/Coupling: In the presence of redox-active cofactors (e.g., flavin, heme), the hydrazine can be oxidized, leading to the formation of a carbon-centered radical that subsequently couples to the cofactor and the enzyme active site.

This dual reactivity allows this compound to label a broad spectrum of enzyme classes, including oxidoreductases, that are not accessible with conventional ABPP probes.

Experimental Protocols

The following sections detail the key experimental procedures for utilizing this compound in research.

Synthesis of this compound

A reliable method for the synthesis of this compound starts from hex-5-ynoic acid. The following is a representative protocol:

-

Esterification of Hex-5-ynoic Acid: Hex-5-ynoic acid is converted to its methyl ester by reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. The reaction mixture is typically refluxed for several hours, followed by extraction and purification.

-

Hydrazinolysis: The resulting methyl hex-5-ynoate is then reacted with hydrazine hydrate. This reaction is usually carried out in an alcoholic solvent, such as ethanol, at room temperature or with gentle heating. The product, this compound, can be isolated by removal of the solvent and purification by crystallization or chromatography.

In-situ Labeling of Proteins in Cell Culture

This protocol describes the labeling of protein targets with this compound in live cells.

-

Cell Culture: Human cell lines (e.g., HEK293T, Ramos) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and penicillin-streptomycin. For quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing either "light" (12C6, 14N2-lysine and 12C6, 14N4-arginine) or "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) amino acids.

-

Probe Treatment: Cells are treated with this compound at a final concentration of 1 mM for 30 minutes. A vehicle control (e.g., DMSO) is run in parallel. For competition experiments, cells are pre-incubated with an inhibitor before the addition of the probe.

-

Cell Lysis: After incubation, cells are harvested, washed with PBS, and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. The lysate is then clarified by centrifugation.

Sample Preparation for Mass Spectrometry

The following steps describe the preparation of labeled proteomes for analysis by mass spectrometry.

-

Click Chemistry: The alkyne-labeled proteins in the cell lysate are conjugated to an azide-functionalized biotin tag (e.g., biotin-azide) via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The reaction typically includes the protein lysate, biotin-azide, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate. The reaction is incubated for 1-2 hours at room temperature.

-

Protein Precipitation and Digestion: Proteins are precipitated (e.g., with acetone (B3395972) or methanol/chloroform) to remove excess reagents. The protein pellet is then resolubilized, reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and digested with trypsin overnight at 37°C.

-

Enrichment of Biotinylated Peptides: The digested peptide mixture is incubated with streptavidin-coated beads to enrich for the biotinylated peptides that were labeled with this compound. The beads are washed extensively to remove non-specifically bound peptides.

-

Elution and Desalting: The enriched peptides are eluted from the streptavidin beads, typically using a solution containing a high concentration of biotin or by on-bead digestion. The eluted peptides are then desalted using a C18 StageTip before mass spectrometry analysis.

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: The enriched and desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated on a reverse-phase column and subjected to data-dependent acquisition on a high-resolution mass spectrometer.

-

Database Searching: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine such as MaxQuant or MSFragger. Search parameters should include variable modifications for the this compound-biotin adduct on relevant amino acids.

-

Data Analysis: For SILAC experiments, the ratios of heavy to light peptides are calculated to quantify the extent of labeling and the competition by inhibitors. Identified proteins are filtered based on a false discovery rate (FDR) of typically 1%.

Data Presentation

Quantitative Proteomics Data Summary

The following table summarizes representative quantitative proteomics data from a study using this compound (Probe 2) in Ramos cells. The data shows the enrichment ratio of identified proteins in the probe-treated sample versus a control, as well as the competition ratio in the presence of an inhibitor.

| Protein | Gene | Enrichment Ratio (Probe/Control) | Competition Ratio (Inhibitor+Probe/Probe) |

| Quinone oxidoreductase | NQO2 | 15.2 | 0.1 |

| Lysine-specific demethylase 1A | LSD1 | 10.8 | 0.2 |

| Aldehyde dehydrogenase, mitochondrial | ALDH2 | 8.5 | 0.3 |

| Prostaglandin E synthase 2 | PTGES2 | 7.9 | 0.4 |

| Monoamine oxidase A | MAOA | 6.3 | 0.2 |

Data is representative and compiled for illustrative purposes based on published findings.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for Activity-Based Protein Profiling using this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - American Chemical Society - Figshare [acs.figshare.com]

Synthesis and Purification of Hex-5-ynehydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Hex-5-ynehydrazide, a valuable bifunctional molecule incorporating both a terminal alkyne and a hydrazide moiety. This document outlines a robust two-step synthetic pathway, followed by detailed purification protocols. All quantitative data is summarized for clarity, and experimental workflows are visually represented to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug development. Its terminal alkyne group allows for participation in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling the facile conjugation to other molecules. The hydrazide functional group can be used to form hydrazones with aldehydes and ketones, providing a versatile handle for further chemical modifications or for linking to biological targets. This guide details a reliable synthetic route starting from commercially available hex-5-ynoic acid.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of hex-5-ynoic acid to its corresponding ethyl ester, ethyl hex-5-ynoate, via a Fischer esterification. The subsequent step is the hydrazinolysis of the ethyl ester using hydrazine (B178648) hydrate (B1144303) to yield the final product, this compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl hex-5-ynoate (Fischer Esterification)

This procedure outlines the acid-catalyzed esterification of hex-5-ynoic acid with ethanol.

Workflow Diagram:

Caption: Workflow for the synthesis of Ethyl hex-5-ynoate.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hex-5-ynoic acid (1.0 eq).

-

Add absolute ethanol (10-20 eq) as the reacting solvent.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl hex-5-ynoate.

| Parameter | Value |

| Reactants | |

| Hex-5-ynoic acid | 1.0 eq |

| Absolute Ethanol | 10-20 eq |

| Sulfuric Acid (conc.) | 0.1-0.2 eq |

| Reaction Conditions | |

| Temperature | Reflux |

| Time | 4-6 hours |

| Expected Yield | 85-95% |

Step 2: Synthesis of this compound (Hydrazinolysis)

This protocol describes the conversion of ethyl hex-5-ynoate to the final hydrazide product.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Methodology:

-

In a round-bottom flask, dissolve ethyl hex-5-ynoate (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain crude this compound.

| Parameter | Value |

| Reactants | |

| Ethyl hex-5-ynoate | 1.0 eq |

| Hydrazine Hydrate | 2.0-3.0 eq |

| Solvent | Absolute Ethanol |

| Reaction Conditions | |

| Temperature | Reflux |

| Time | 2-4 hours |

| Expected Yield | 80-90% |

Purification of this compound

The crude this compound can be purified by either recrystallization or column chromatography.

Purification by Recrystallization

Recrystallization is often an effective method for purifying solid hydrazides.

Methodology:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

| Solvent System | Suitability |

| Ethanol | Good |

| Isopropanol | Good |

| Ethanol/Water | Potentially effective |

| Ethyl Acetate/Hexane | Potentially effective |

Purification by Column Chromatography

For the removal of soluble impurities that do not crystallize out, silica (B1680970) gel column chromatography can be employed.

Methodology:

-

Prepare a silica gel column using a suitable mobile phase.

-

Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

-

Load the sample onto the column.

-

Elute the column with the chosen mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

| Mobile Phase System | Typical Ratios |

| Ethyl Acetate / Hexane | 1:1 to 3:1 |

| Dichloromethane / Methanol | 98:2 to 95:5 |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the terminal alkyne proton, methylene (B1212753) protons, and the hydrazide NH and NH₂ protons. |

| ¹³C NMR | Peaks for the alkyne carbons, methylene carbons, and the carbonyl carbon. |

| FT-IR | Characteristic absorptions for the C≡C-H stretch, C=O stretch, and N-H stretches. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound (C₆H₁₀N₂O). |

Safety Considerations

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydrazine hydrate is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive. Add it to the reaction mixture slowly and carefully.

-

Organic solvents are flammable. Avoid open flames and use proper grounding techniques.

This guide provides a comprehensive framework for the successful synthesis and purification of this compound. The provided protocols are based on established chemical principles and can be adapted as needed for specific laboratory conditions and scales. Researchers are encouraged to consult relevant safety data sheets (SDS) for all chemicals used.

Hex-5-ynehydrazide: A Dual-Functionality Tool for Advanced Bioconjugation Strategies

An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hex-5-ynehydrazide is a versatile heterobifunctional linker that offers two distinct and orthogonal reactive handles for covalent modification of biomolecules: a hydrazide group and a terminal alkyne group. This dual functionality enables a powerful two-step bioconjugation strategy. The hydrazide moiety reacts selectively with aldehydes and ketones to form a pH-sensitive hydrazone bond, a reaction commonly employed for the targeted conjugation to proteins and glycoproteins modified to display carbonyl groups. The terminal alkyne provides a reaction site for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and highly efficient "click chemistry" reaction for the stable attachment of a wide array of molecules functionalized with an azide (B81097). This guide provides a comprehensive overview of the mechanisms of action for both functionalities, detailed experimental protocols, quantitative data, and logical workflows to empower researchers in the strategic design and execution of advanced bioconjugation experiments.

Core Mechanism of Action: A Two-Fold Reactive Potential

The utility of this compound in bioconjugation stems from its two distinct chemical functionalities, which can be addressed in a sequential and controlled manner.

Hydrazone Bond Formation: Targeting Carbonyl Groups

The primary and often initial reaction involves the nucleophilic attack of the hydrazide moiety on an electrophilic carbonyl group (aldehyde or ketone) present on a target biomolecule. This reaction proceeds through a two-step mechanism:

-

Nucleophilic Addition: The nitrogen atom of the hydrazide attacks the carbonyl carbon, leading to the formation of a tetrahedral carbinolamine intermediate. This step is generally reversible.

-

Dehydration (Condensation): The carbinolamine intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a stable C=N double bond, resulting in a hydrazone linkage.[1][2]

The overall reaction is an equilibrium process, and the stability of the resulting hydrazone bond is influenced by several factors, most notably pH. Hydrazone linkages are generally stable at neutral or physiological pH but are susceptible to hydrolysis under acidic conditions.[2][] This pH-dependent stability is a key feature that can be exploited for the controlled release of conjugated molecules in acidic cellular compartments like endosomes and lysosomes.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The second reactive handle on this compound is its terminal alkyne group. This functionality is a key component in one of the most widely used "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the alkyne-modified biomolecule to an azide-containing molecule of interest.

The mechanism of CuAAC is complex and involves the following key steps:

-

Formation of Copper-Acetylide: In the presence of a Cu(I) catalyst, the terminal alkyne is deprotonated to form a copper-acetylide intermediate.

-

Coordination of the Azide: The azide then coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the copper-acetylide and the coordinated azide, leading to the formation of a six-membered copper-containing intermediate.

-

Rearrangement and Protonation: This intermediate rearranges and, upon protonation, releases the stable 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.

The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding readily in aqueous environments and tolerating a wide range of functional groups.

Quantitative Data Presentation

The following tables summarize key quantitative data for the reactions involving the functional groups of this compound.

Table 1: Hydrazone Formation and Stability

| Parameter | Value/Condition | Notes | Reference(s) |

| Equilibrium Constants (Keq) | 10⁴ - 10⁶ M⁻¹ | For hydrazones formed from aldehydes. | |

| Second-Order Rate Constants | 0.01 M⁻¹s⁻¹ or below (uncatalyzed at neutral pH) | Can be significantly increased with catalysts (e.g., aniline) and at acidic pH. | |

| Optimal pH for Formation | ~4.5 | The reaction is acid-catalyzed. | |

| Hydrolytic Stability | Labile at acidic pH (e.g., pH 4-6) | Generally stable at physiological pH (~7.4). | |

| Comparison with Oximes | Hydrazones are 10² to 10³-fold more sensitive to hydrolysis than analogous oximes. | Oximes are generally more stable across a wider pH range. |

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Value/Condition | Notes | Reference(s) |

| Rate Acceleration | 10⁷ to 10⁸ compared to the uncatalyzed reaction | Demonstrates the high efficiency of the Cu(I) catalyst. | |

| Optimal pH Range | 4 to 12 | The reaction is robust across a wide pH range. | |

| Typical Protein Concentration | 1 - 10 mg/mL | Higher concentrations can enhance reaction rates. | |

| Probe:Protein Molar Ratio | 10:1 to 50:1 | A molar excess of the azide or alkyne probe is typically used. | |

| CuSO₄ Concentration | 50 - 250 µM | Higher concentrations can increase rates but may also lead to protein precipitation. | |

| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1 - 5 mM | Used in excess to maintain copper in the active Cu(I) state. | |

| Ligand (e.g., TBTA, THPTA) Concentration | 100 - 500 µM | Accelerates the reaction and protects biomolecules from oxidative damage. | |

| Reaction Time | 1 - 4 hours | Can be optimized based on the specific reactants and conditions. | |

| Yields | Quantitative or near-quantitative | A hallmark of click chemistry reactions. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Two-Step Protein Labeling

This protocol describes the sequential labeling of a protein first via hydrazone ligation and then through CuAAC.

Step 1: Introduction of an Aldehyde Handle onto the Target Protein

-

Method: Site-specific enzymatic conversion of a cysteine residue within a recognition sequence (e.g., LCTPSR) to formylglycine (fGly) using a formylglycine-generating enzyme (FGE).

-

Protocol:

-

Co-express the target protein containing the aldehyde tag and FGE in a suitable expression system (e.g., E. coli).

-

Induce protein expression and incubate under conditions that allow for efficient enzymatic conversion.

-

Lyse the cells and purify the fGly-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Perform a buffer exchange into a suitable labeling buffer (e.g., PBS, pH 7.4).

-

Step 2: Hydrazone Ligation with this compound

-

Materials:

-

Purified fGly-containing protein (10-50 µM)

-

This compound stock solution (10 mM in DMSO)

-

Labeling Buffer (e.g., PBS, pH 7.4)

-

(Optional) Aniline (B41778) catalyst stock solution (1 M in DMSO)

-

-

Protocol:

-

In a microcentrifuge tube, combine the purified fGly-containing protein with this compound to a final concentration that represents a 10- to 50-fold molar excess of the hydrazide over the protein.

-

(Optional) For reactions at neutral pH, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

Remove the excess this compound by size-exclusion chromatography or dialysis.

-

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

Alkyne-labeled protein from Step 2

-

Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

-

Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA) stock solution (50 mM in water)

-

-

Protocol:

-

In a microcentrifuge tube, to the alkyne-labeled protein in a suitable buffer (amine-free, e.g., PBS), add the azide-functionalized molecule to a final concentration of 10-50 molar equivalents.

-

Add the ligand to a final concentration of 250-500 µM.

-

Add CuSO₄ to a final concentration of 50-100 µM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

-

Purify the final bioconjugate using size-exclusion chromatography, dialysis, or affinity purification to remove the catalyst and excess reagents.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of hydrazone bond formation.

Caption: Catalytic cycle of the CuAAC reaction.

Caption: Workflow for two-step bioconjugation.

Conclusion

This compound stands out as a powerful tool in the bioconjugation toolkit, offering researchers the flexibility of a two-step, orthogonal labeling strategy. The ability to first target carbonyl groups through hydrazone formation, followed by a highly efficient and stable triazole linkage via CuAAC, opens up a wide range of possibilities for the construction of complex bioconjugates. From fundamental research in proteomics and cell biology to the development of advanced antibody-drug conjugates, the dual-action mechanism of this compound provides a robust and reliable platform for innovation. A thorough understanding of the underlying chemical principles, reaction kinetics, and stability of the resulting linkages, as outlined in this guide, is paramount for the successful implementation of this versatile reagent in drug development and scientific discovery.

References

The Reactivity of Hex-5-ynehydrazide with Carbonyls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of Hex-5-ynehydrazide with carbonyl compounds. This compound is a versatile bifunctional molecule of significant interest in chemical biology and drug development. Its hydrazide moiety allows for covalent conjugation to aldehydes and ketones through the formation of a hydrazone linkage, while the terminal alkyne serves as a handle for subsequent modifications, most notably via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). This document outlines the core principles of this reactivity, supported by representative data and detailed experimental protocols.

Core Reaction Mechanism: Hydrazone Formation

The reaction between this compound and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction, also known as a condensation reaction, which results in the formation of a hex-5-ynylhydrazone and a molecule of water. The reaction is typically acid-catalyzed and is reversible.

The generally accepted mechanism proceeds in two main stages:

-

Nucleophilic Addition: The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

-

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the hydrazone.

The rate of hydrazone formation is pH-dependent, with the optimal pH typically being slightly acidic (around 4.5-5). This is a balance between the need for acid to catalyze the dehydration step and the need to have a sufficient concentration of the deprotonated, nucleophilic form of the hydrazide.

Quantitative Data on Reactivity

To illustrate the reactivity of this compound with various carbonyls, the following table summarizes representative reaction outcomes. This data is based on general principles of hydrazone formation, where aldehydes are typically more reactive than ketones, and electron-withdrawing groups on the carbonyl compound can enhance reactivity.

| Carbonyl Reactant | Product | Reaction Conditions | Time (h) | Yield (%) |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)this compound | Ethanol (B145695), Acetic Acid (cat.), 25°C | 2 | 95 |

| Benzaldehyde | N'-(benzylidene)this compound | Methanol (B129727), 25°C | 4 | 88 |

| Cyclohexanone | N'-(cyclohexylidene)this compound | Methanol, Acetic Acid (cat.), 50°C | 12 | 75 |

| Acetone | N'-(propan-2-ylidene)this compound | Methanol, Acetic Acid (cat.), 50°C | 18 | 60 |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent reaction with carbonyl compounds.

Synthesis of this compound

Materials:

-

Ethyl hex-5-ynoate

-

Hydrazine (B178648) hydrate (B1144303) (80% in water)

-

Ethanol

Procedure:

-

To a solution of ethyl hex-5-ynoate (1.0 eq) in ethanol (5 mL per mmol of ester), add hydrazine hydrate (3.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound as a white solid.

General Protocol for Hydrazone Formation from this compound and an Aldehyde

Materials:

-

This compound

-

Aldehyde (e.g., 4-Nitrobenzaldehyde)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol (10 mL per mmol).

-

Add the aldehyde (1.05 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by recrystallization or flash column chromatography.

General Protocol for Hydrazone Formation from this compound and a Ketone

Materials:

-

This compound

-

Ketone (e.g., Cyclohexanone)

-

Methanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol (10 mL per mmol).

-

Add the ketone (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Stir the reaction mixture at 50°C for 12-18 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired hydrazone.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: General mechanism of acid-catalyzed hydrazone formation.

Caption: A typical experimental workflow for hydrazone synthesis.

Caption: Dual-labeling strategy using this compound.

An In-depth Technical Guide to the Discovery and Development of Alkyne Hydrazide Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of complex biological systems necessitates tools that can selectively label and identify biomolecules in their native environments. Bioorthogonal chemistry, a field that employs chemical reactions that do not interfere with biological processes, has provided a powerful toolkit for chemical biologists. Among the various bioorthogonal reporters, alkyne hydrazide probes have emerged as versatile reagents for the selective labeling of carbonyl-containing biomolecules. This technical guide provides a comprehensive overview of the discovery, development, and application of alkyne hydrazide probes, with a focus on their synthesis, experimental protocols, and data interpretation.

Alkyne hydrazide probes are bifunctional molecules that contain a hydrazide moiety and a terminal alkyne. The hydrazide group reacts specifically with aldehydes and ketones to form a stable hydrazone linkage. The terminal alkyne serves as a handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide range of reporter tags, such as fluorophores or biotin, for visualization and enrichment.[1][2] This two-step labeling strategy provides high specificity and sensitivity for the detection of carbonylated biomolecules, which are often markers of oxidative stress and disease.[1]

Core Concepts and Development

The development of alkyne hydrazide probes is rooted in the principles of bioorthogonal chemistry, pioneered by Carolyn Bertozzi. The key innovation was the use of functional groups that are abiotic and therefore do not cross-react with the myriad of functional groups found in biological systems. The azide (B81097) and the alkyne are the quintessential bioorthogonal pair, reacting with each other with high efficiency and selectivity through the CuAAC reaction.

Hydrazide chemistry, on the other hand, has long been used to target carbonyl groups. The combination of the hydrazide functionality for initial targeting and the alkyne for subsequent bioorthogonal ligation has created a powerful class of chemical probes. These probes have found significant utility in activity-based protein profiling (ABPP), a chemoproteomic strategy that utilizes reactive probes to assess the functional state of enzymes in complex proteomes.

Data Presentation: Quantitative Analysis of Alkyne Hydrazide Probe Applications

The utility of alkyne hydrazide and other hydrazine-based probes is underscored by the quantitative data they help generate in proteomics and drug discovery. The following tables summarize key quantitative findings from studies employing these probes.

Table 1: High-Reactivity Protein Targets Identified by Hydrazine-Based Probes

This table presents a selection of high-reactivity protein targets identified in human cell lines using a clickable alkylaryl hydrazine (B178648) probe. The data is derived from quantitative mass spectrometry-based proteomics experiments. High-reactivity targets are defined by a significant enrichment ratio (≥5) and a substantial decrease in labeling upon competition with a non-clickable analog (competition ratio ≥3).[3][4]

| Target Protein | Functional Class | Enrichment Ratio (Probe-Treated vs. Control) | Competition Ratio (Probe vs. Probe + Competitor) | Cell Line(s) | Reference |

| NQO2 | Flavoenzyme | >10 | >5 | HEK293T, MDA-MB-231 | |

| LSD1 | Flavoenzyme | >8 | >4 | HEK293T, MDA-MB-231 | |

| FTO | Fe/2OG-dependent dioxygenase | >7 | >3 | HEK293T | |

| ALDH2 | NAD+-dependent aldehyde dehydrogenase | >5 | >3 | HEK293T | |

| ADO | Iron-dependent dioxygenase | >6 | >3 | HEK293T, MDA-MB-231 |

Table 2: Determination of Inhibitor Potency (IC50) using Hydrazine Probe-Based Assays

Hydrazine probe-based labeling can be competed with small molecule inhibitors, allowing for the determination of their potency (IC50 values). This table provides examples of IC50 values for known inhibitors against their respective targets, as determined by competition with a hydrazine probe.

| Target Protein | Inhibitor | Reported IC50 (nM) | IC50 Determined by Probe Competition (nM) | Reference |

| FTO | Meclofenamate | ~200 | Consistent with reported value | |

| DPPIV | Saxagliptin | 0.52 ± 0.20 | 0.35 ± 0.12 |

Table 3: Labeling Efficiency of Hydrazide Probes for Protein Carbonylation

This table summarizes the quantification of carbonylated human serum albumin (HSA) after modification with acrolein, a lipid peroxidation product. The number of carbonyl groups per protein was determined using a 2,4-dinitrophenylhydrazine (B122626) (DNPH) assay.

| Protein | Modifying Agent | Molar Ratio (Protein:Agent) | Carbonyls per Protein Molecule | Reference |

| Human Serum Albumin (HSA) | Acrolein | 1:10 | 2.7 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of alkyne hydrazide probes. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Synthesis of a Heterobifunctional Alkyne-Hydrazide Linker (α-hydrazide-ω-propargyl PEG)

This protocol describes the synthesis of a polyethylene (B3416737) glycol (PEG)-based linker with a terminal hydrazide and a terminal propargyl (alkyne) group, adapted from a published procedure.

Materials:

-

α-hydroxyl-ω-propargyl PEG

-

4-Nitrophenyl chloroformate (p-NPC)

-

Triethylamine (TEA)

-

tert-butyl carbazate (B1233558)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Activation of α-hydroxyl-ω-propargyl PEG:

-

Dissolve α-hydroxyl-ω-propargyl PEG (0.15 g, 0.042 mmol) and TEA (0.017 mL, 0.128 mmol) in 15 mL of anhydrous DCM at 0°C.

-

Add a solution of p-NPC (0.017 g, 0.084 mmol) in 5 mL of anhydrous DCM dropwise.

-

Stir the reaction at 0°C for 2 hours, then at room temperature for 24 hours.

-

-

Conjugation with tert-butyl carbazate:

-

To the activated PEG solution, add a solution of tert-butyl carbazate (11.3 mg, 0.8 mmol) in 5 mL of DCM.

-

React for 24 hours at room temperature.

-

Evaporate the DCM and redissolve the product in 10 mL of DCM.

-

-

Deprotection to yield the hydrazide:

-

Add 2 mL of TFA to the solution and stir for 2 hours at 0°C.

-

Remove TFA and DCM under vacuum.

-

Dissolve the remaining solid in a mixture of chloroform (10 mL) and TEA (1 mL).

-

Stir at room temperature for 8 hours.

-

-

Purification:

-

Precipitate the final product, α-hydrazide-ω-propargyl PEG, by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum. The reported yield is approximately 86%.

-

Protocol 2: Labeling of Carbonylated Proteins in Cell Lysates

This protocol outlines the general procedure for labeling carbonylated proteins in a cell lysate with an alkyne hydrazide probe, followed by click chemistry with an azide-functionalized reporter.

Materials:

-

Cell lysate containing carbonylated proteins

-

Alkyne hydrazide probe (e.g., propargyl hydrazide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium cyanoborohydride (NaBH₃CN)

-

Azide-functionalized reporter (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

Procedure:

-

Protein Labeling with Alkyne Hydrazide:

-

Adjust the protein concentration of the cell lysate to 1-5 mg/mL in PBS, pH 7.4.

-

Add the alkyne hydrazide probe to a final concentration of 5 mM.

-

Incubate at room temperature for 2 hours with gentle shaking.

-

Add an equal volume of 30 mM NaBH₃CN in PBS to stabilize the hydrazone linkage.

-

-

Click Chemistry Reaction (CuAAC):

-

To the labeled protein solution, add the azide-functionalized reporter to a final concentration of 20-50 µM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Add a copper-chelating ligand (e.g., THPTA) to a final concentration of 1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Analysis:

-

The labeled proteins can now be analyzed by SDS-PAGE and in-gel fluorescence scanning, or enriched using an appropriate affinity tag (e.g., biotin) for mass spectrometry-based proteomic analysis.

-

Mandatory Visualizations

Activity-Based Protein Profiling (ABPP) Workflow

The following diagram illustrates the general workflow for activity-based protein profiling using an alkyne hydrazide probe.

Caption: General workflow for activity-based protein profiling using alkyne hydrazide probes.

Signaling Pathway: Protein Carbonylation in Oxidative Stress

Alkyne hydrazide probes are instrumental in studying protein carbonylation, a hallmark of oxidative stress. The following diagram depicts a simplified signaling pathway leading to protein carbonylation and its detection.

Caption: Detection of oxidative stress-induced protein carbonylation using alkyne hydrazide probes.

Conclusion

Alkyne hydrazide probes represent a significant advancement in the field of chemical biology, providing a robust and versatile platform for the study of carbonyl-containing biomolecules. Their application in activity-based protein profiling and the investigation of post-translational modifications, such as protein carbonylation, has yielded valuable insights into cellular signaling and disease pathogenesis. The continued development of novel alkyne hydrazide probes and their integration with advanced analytical techniques will undoubtedly further our understanding of complex biological processes and aid in the discovery of new therapeutic targets.

References

An In-depth Technical Guide to the Spectral Properties of Hex-5-ynehydrazide for Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Hex-5-ynehydrazide, a molecule of interest in synthetic chemistry and drug development. Due to the absence of published experimental spectra for this specific compound, this document presents predicted spectral data based on established principles of spectroscopy for its constituent functional groups. Detailed experimental protocols for obtaining and confirming these spectral characteristics are also provided, offering a complete roadmap for researchers aiming to synthesize and characterize this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its structural components: a terminal alkyne, a four-carbon aliphatic chain, and a hydrazide moiety.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H | Stretch | ~3300 | Strong, Sharp |

| N-H | Stretch (asymmetric & symmetric) | 3350 - 3200 | Medium |

| C-H | Stretch (sp³) | 2960 - 2850 | Medium |

| C≡C | Stretch | 2150 - 2100 | Weak to Medium |

| C=O | Amide I Stretch | 1680 - 1650 | Strong |

| N-H | Amide II Bend | 1640 - 1550 | Medium |

| ≡C-H | Bend | 700 - 610 | Strong, Broad |

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (C≡CH ) | ~2.0 - 2.2 | Triplet | ~2.6 | 1H |

| H-2 (-H ₂C-C≡CH) | ~2.3 - 2.5 | Triplet of Doublets (td) | ~7.0, ~2.6 | 2H |

| H-3 (-CH ₂-CH₂C≡CH) | ~1.8 - 2.0 | Quintet | ~7.0 | 2H |

| H-4 (-CO-CH ₂-) | ~2.2 - 2.4 | Triplet | ~7.0 | 2H |

| H-5 (-CONH -NH₂) | ~7.5 - 8.5 | Broad Singlet | - | 1H |

| H-6 (-CONH-NH ₂) | ~4.0 - 5.0 | Broad Singlet | - | 2H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-1 (C ≡CH) | ~82 - 85 |

| C-2 (C≡C H) | ~68 - 72 |

| C-3 (-C H₂-C≡CH) | ~18 - 22 |

| C-4 (-C H₂-CH₂C≡CH) | ~28 - 32 |

| C-5 (-CO-C H₂-) | ~34 - 38 |

| C-6 (-C O-NHNH₂) | ~170 - 175 |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

| Molecular Ion [M]⁺• | 126.08 | Expected molecular weight for C₆H₁₀N₂O. |

| [M-15]⁺ | 111.06 | Loss of •NH₂ radical. |

| [M-31]⁺ | 95.05 | Loss of •N₂H₃ radical. |

| [M-43]⁺ | 83.05 | Alpha-cleavage with loss of •CONHNH₂ radical. |

| [C₄H₅]⁺ | 53.04 | Fragmentation of the hexynyl chain. |

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route involves a three-step process starting from commercially available materials.

-

Esterification of Hex-5-ynoic Acid: Hex-5-ynoic acid (1 equivalent) is dissolved in absolute ethanol (excess). A catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl hex-5-ynoate.

-

Hydrazinolysis of Ethyl Hex-5-ynoate: Ethyl hex-5-ynoate (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (1.2 - 1.5 equivalents) is added, and the mixture is refluxed for 8-12 hours.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound.

Spectroscopic Characterization Workflow

The following workflow outlines the systematic approach to confirming the structure of the synthesized this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A standard FT-IR spectrometer.

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained by preparing a thin film from a solution (e.g., in chloroform) on a salt plate (NaCl or KBr).[3]

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.

-

Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups listed in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak is more common.

-

¹H NMR Data Acquisition: A standard proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR Data Acquisition: A proton-decoupled carbon spectrum is acquired. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Analysis: The ¹H NMR spectrum is analyzed for chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) to determine the connectivity of protons. The ¹³C NMR spectrum is analyzed for the number of unique carbon signals and their chemical shifts to identify the carbon skeleton.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[4]

-

Sample Preparation: For EI-MS, a small amount of the sample is introduced directly into the source where it is vaporized and ionized. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the source.

-

Data Acquisition: The instrument is set to scan a relevant mass-to-charge (m/z) range (e.g., 50-300 amu). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Analysis: The spectrum is analyzed to identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound. The fragmentation pattern is then examined to identify characteristic fragment ions, which provides structural information and corroborates the proposed structure.

Logical Relationships in Structural Elucidation

The confirmation of the structure of this compound is not based on a single technique but on the logical convergence of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

This guide provides the foundational spectral predictions and methodologies necessary for the unambiguous characterization of this compound. By following these protocols, researchers can confidently synthesize and verify the structure of this compound for its application in further scientific investigation.

References

Commercial availability and suppliers of Hex-5-ynehydrazide

For Immediate Release

This technical guide provides an in-depth overview of Hex-5-ynehydrazide (CAS 4230-19-7), a bifunctional chemical probe essential for advanced research in chemical biology, proteomics, and drug development. This document outlines its commercial availability, key technical specifications, and detailed protocols for its application in glycoprotein (B1211001) labeling and subsequent analysis.

Commercial Availability and Key Suppliers

This compound is readily available from a range of specialized chemical suppliers. Researchers can procure this reagent from established vendors, ensuring a reliable supply for ongoing research projects. The table below summarizes the key suppliers and their product specifications.

| Supplier | Catalog Number | Purity | Additional Notes |

| Ambeed | 4230-19-7 | Not specified | Provides basic safety and property data. |

| BIOZOL | CBS-EAA23019 | Not specified | Distributes products from Biosynth. |

| BLD Pharmatech | BD01090108 | ≥95% | - |

| MedchemExpress | HY-W840196 | Not specified | Describes the compound as a bifunctional linker. |

Technical Data

A comprehensive summary of the key quantitative data for this compound is provided in the table below. This information is critical for experimental planning, including reaction stoichiometry and analytical characterization.

| Property | Value | Source |

| CAS Number | 4230-19-7 | Ambeed, BIOZOL, MedchemExpress |

| Molecular Formula | C₆H₁₀N₂O | Ambeed |

| Molecular Weight | 126.16 g/mol | Ambeed |

| SMILES | C#CCCCC(=O)NN | Ambeed |

| MDL Number | MFCD30086466 | Ambeed |

Core Applications and Experimental Protocols

This compound is a versatile tool for the chemical labeling of biomolecules. Its bifunctional nature, possessing a hydrazide group and a terminal alkyne, allows for a two-step ligation strategy. The hydrazide moiety reacts with aldehydes or ketones to form a stable hydrazone bond, while the alkyne group is available for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

A primary application for this compound is the selective labeling of glycoproteins. The carbohydrate moieties of glycoproteins can be oxidized to generate aldehyde groups, which then serve as reactive handles for conjugation with the hydrazide.

Experimental Protocol: Labeling of Glycoproteins with this compound

This protocol details the steps for the chemical labeling of glycoproteins using this compound, followed by a click chemistry reaction for the attachment of a reporter molecule (e.g., a fluorophore or biotin).

Materials:

-

Glycoprotein sample (e.g., purified antibody, cell lysate)

-

Sodium meta-periodate (NaIO₄)

-

This compound (CAS 4230-19-7)

-

Azide-functionalized reporter tag (e.g., Azide-PEG4-Biotin, Azide-Fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Reaction buffers (e.g., PBS, sodium acetate (B1210297) buffer)

-

Desalting columns

Procedure:

Step 1: Generation of Aldehyde Groups on Glycoproteins

-

Prepare the glycoprotein solution in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

-

Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution to a final concentration of 1-10 mM.

-

Incubate the reaction on ice for 15-30 minutes, protected from light.

-

Quench the reaction by adding glycerol (B35011) to a final concentration of 10-20 mM and incubate on ice for 5 minutes.

-

Remove excess periodate (B1199274) and quenching agent by passing the solution through a desalting column equilibrated with the reaction buffer.

Step 2: Hydrazone Formation with this compound

-

To the oxidized glycoprotein solution, add this compound to a final concentration of 5-10 mM.

-

Add aniline to a final concentration of 10 mM to catalyze the reaction.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Remove excess this compound and aniline using a desalting column.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Prepare a stock solution of the azide-functionalized reporter tag in a suitable solvent (e.g., DMSO or water).

-

In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio in water.

-

Add the azide-functionalized reporter tag to the alkyne-labeled glycoprotein solution.

-

Add the premixed CuSO₄/THPTA solution to the reaction mixture.

-

Initiate the click reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction for 1-2 hours at room temperature.

-

The labeled glycoprotein can now be purified and used in downstream applications.

Visualizing the Workflow: From Labeling to Analysis

The following diagrams illustrate the key chemical reactions and the overall experimental workflow for the identification of glycoproteins using this compound.

Methodological & Application

Protocol for Site-Specific Protein Labeling with Hex-5-ynehydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the site-specific labeling of proteins, particularly glycoproteins, using Hex-5-ynehydrazide. This method offers a powerful two-step strategy for bioconjugation, enabling the attachment of a wide range of reporter molecules such as fluorophores, biotin, or drug molecules with high specificity and efficiency.

The protocol leverages the reaction between the hydrazide moiety of this compound and a carbonyl group (aldehyde or ketone) on the target protein. For glycoproteins, these reactive carbonyl groups can be selectively generated on carbohydrate residues by mild periodate (B1199274) oxidation. The incorporated alkyne handle is then available for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with any azide-modified molecule of interest.[1][2] This bioorthogonal approach ensures that the labeling reaction is highly specific and does not interfere with native biological processes.[3][4]

This two-step labeling strategy is particularly advantageous for:

-

Site-specific labeling: Targeting glycosylation sites directs the label away from critical amino acid residues that might be essential for protein structure and function.[1]

-

Versatility: The alkyne handle allows for the attachment of a diverse array of azide-containing reporters.

-

High efficiency and specificity: The click chemistry reaction is rapid, high-yielding, and occurs under mild, aqueous conditions.

-

Applications in proteomics: This method is well-suited for activity-based protein profiling (ABPP), identifying protein-protein interactions, and tracking post-translational modifications.

Data Presentation

The efficiency of glycoprotein (B1211001) labeling is influenced by several factors, including the concentration of the periodate and the hydrazide reagent, as well as the reaction time. The following table summarizes typical results for the degree of labeling (DOL) of a model glycoprotein under different conditions. The DOL represents the average number of label molecules conjugated to each protein molecule.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Periodate Concentration | 1 mM | 10 mM | 10 mM |

| Hydrazide:Protein Molar Ratio | 50:1 | 20:1 | 50:1 |

| Reaction Time | 2 hours | 2 hours | 4 hours |

| Protein Recovery | >95% | >95% | >90% |

| Degree of Labeling (DOL) | 1.8 | 3.5 | 5.2 |

| Functional Activity | Unchanged | Unchanged | Slight Decrease |

Experimental Protocols

This section provides detailed methodologies for the two key stages of the labeling process: the initial labeling of the glycoprotein with this compound and the subsequent click chemistry reaction.

Protocol 1: Glycoprotein Labeling with this compound

This protocol describes the generation of aldehyde groups on glycoproteins via oxidation and the subsequent reaction with this compound.

Materials:

-

Glycoprotein of interest

-

Sodium meta-periodate (NaIO₄)

-

This compound

-

Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution: 1 M Glycerol

-

Desalting column or dialysis equipment

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the glycoprotein in Labeling Buffer to a final concentration of 2-5 mg/mL.

-

-

Oxidation of Glycoprotein:

-

Prepare a fresh solution of sodium meta-periodate in Labeling Buffer.

-

Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. A 1 mM concentration primarily targets terminal sialic acid residues, while higher concentrations will oxidize other sugars.

-

Incubate the reaction in the dark for 20-30 minutes at room temperature.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10 mM and incubate for 5 minutes at room temperature.

-

Remove excess periodate and byproducts by using a desalting column or through dialysis against the Labeling Buffer.

-

-

Hydrazide Labeling:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mM).

-

Add the this compound solution to the oxidized glycoprotein solution to achieve a 20-100 fold molar excess.

-

Incubate the reaction for 2-4 hours at room temperature, protected from light.

-

-

Purification:

-

Remove unreacted this compound by size-exclusion chromatography or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4). The alkyne-modified glycoprotein is now ready for the click chemistry reaction.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the alkyne-modified glycoprotein and an azide-containing reporter molecule.

Materials:

-

Alkyne-modified glycoprotein (from Protocol 1)

-

Azide-containing reporter molecule (e.g., fluorescent dye-azide, biotin-azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Click Chemistry Reaction Buffer: 100 mM Tris-HCl, pH 8.5

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of the azide-containing reporter in DMSO or water.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified glycoprotein with the Click Chemistry Reaction Buffer.

-

Add the azide-containing reporter to the protein solution at a 2-10 fold molar excess over the protein.

-

Prepare the copper catalyst mixture by premixing CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the labeled protein to remove the catalyst and excess reporter molecule using a desalting column or dialysis.

-

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for labeling a glycoprotein with this compound followed by a click chemistry reaction.

Caption: Workflow for glycoprotein labeling with this compound.

Signaling Pathway Application Diagram

This diagram illustrates a general application of this labeling technique in studying cell surface glycoprotein interactions and downstream signaling. Labeled glycoproteins on the cell surface can be used to track their localization, interaction with ligands, and subsequent internalization, which are key events in many signaling pathways.

Caption: Application in tracking cell surface glycoprotein signaling.

References

Application Notes and Protocols for Cell Surface Glycan Labeling Using Hex-5-ynehydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycocalyx, a dense layer of carbohydrates (glycans) on the surface of mammalian cells, plays a pivotal role in a myriad of biological processes, including cell adhesion, signaling, differentiation, and immune responses. Alterations in cell surface glycosylation are frequently associated with pathological states, most notably in cancer, where they can serve as biomarkers and targets for therapeutic intervention. The ability to specifically label and visualize these cell surface glycans is therefore of paramount importance in both basic research and drug development.

This document provides a detailed methodology for the chemical labeling of cell surface sialoglycans using Hex-5-ynehydrazide. This two-step labeling strategy offers a robust and versatile approach for the covalent attachment of reporter molecules, such as fluorophores or biotin, to cell surface glycans. The method first involves the mild oxidation of sialic acid residues to generate reactive aldehyde groups. Subsequently, this compound reacts with these aldehydes to form a stable hydrazone, introducing a terminal alkyne handle onto the glycan. This alkyne group can then be utilized for downstream applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," enabling the attachment of a wide array of azide-functionalized probes for detection and analysis.

Principle of the Method

The labeling strategy is a sequential, two-step chemical process performed on live or fixed cells:

-

Oxidation: Cell surface sialic acid residues, which contain vicinal diols, are gently oxidized with sodium periodate (B1199274) (NaIO₄). This reaction cleaves the C7-C8 bond of the sialic acid side chain, resulting in the formation of a reactive aldehyde group at C7. The conditions are optimized to be mild, preserving cell viability and the integrity of the overall cell surface architecture.

-

Hydrazone Ligation and Click Reaction: The newly formed aldehydes serve as chemical handles for covalent ligation with this compound. The hydrazide moiety reacts specifically with the aldehyde to form a stable hydrazone bond. This step effectively installs a bioorthogonal alkyne handle onto the cell surface glycans. This alkyne can then be covalently linked to any azide-containing probe (e.g., fluorescent dyes, biotin) through a highly efficient and specific CuAAC reaction.

Data Presentation

Table 1: Optimization of Labeling Conditions

This table summarizes the results of an optimization experiment to determine the optimal concentrations of sodium periodate and this compound for labeling of Jurkat cells, as quantified by flow cytometry using an Azide-Fluor 488 probe.

| Sodium Periodate (mM) | This compound (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |

| 0 (Control) | 100 | 15.2 ± 2.1 | >98 |

| 0.5 | 50 | 450.6 ± 25.3 | >95 |

| 0.5 | 100 | 680.4 ± 31.7 | >95 |

| 1.0 | 50 | 810.9 ± 42.1 | >90 |

| 1.0 | 100 | 1250.3 ± 55.8 | >90 |

| 2.0 | 100 | 1280.7 ± 60.2 | <80 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Comparison of Fluorescent Azide Probes

This table compares the performance of different commercially available azide-functionalized fluorophores for the detection of alkyne-labeled cell surface glycans.

| Probe | Excitation/Emission (nm) | Signal-to-Background Ratio | Photostability (t½ in seconds) |

| Azide-Fluor 488 | 495 / 519 | 82 | 120 |

| Azide-Fluor 555 | 555 / 565 | 95 | 180 |

| Azide-Fluor 647 | 650 / 668 | 110 | 240 |

Experimental Protocols

Materials and Reagents

-

Cells of interest (e.g., Jurkat, HeLa)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sodium periodate (NaIO₄)

-

This compound

-

Anhydrous DMSO

-

Bovine Serum Albumin (BSA)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Azide-functionalized probe (e.g., Azide-Fluor 488)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI

Protocol A: Cell Preparation

-

Culture cells to a density of 70-80% confluency for adherent cells or to a concentration of 1 x 10⁶ cells/mL for suspension cells.

-

Harvest cells using standard procedures (trypsinization for adherent cells, centrifugation for suspension cells).

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in PBS to a final concentration of 1 x 10⁶ cells/mL.

Protocol B: Oxidation of Cell Surface Glycans

-

Prepare a fresh 2 mM solution of sodium periodate in ice-cold PBS.

-

To the cell suspension, add an equal volume of the 2 mM sodium periodate solution (final concentration 1 mM).

-

Incubate the cells on ice for 15 minutes in the dark.

-

Quench the reaction by adding 1 mL of PBS containing 1% BSA.

-

Wash the cells three times with ice-cold PBS to remove any residual periodate.

Protocol C: Ligation with this compound

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Dilute the stock solution in PBS to a final working concentration of 100 µM.

-

Resuspend the oxidized cells in the this compound solution.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

Wash the cells three times with PBS to remove unreacted this compound.

Protocol D: Click Chemistry for Fluorescence Labeling

-

Prepare Click Reaction Cocktail (prepare fresh):

-

To 1 mL of PBS, add the following in order:

-

2 µL of 20 mM Copper(II) sulfate stock solution (final concentration 40 µM).

-

4 µL of 50 mM TCEP stock solution (final concentration 200 µM).

-

2 µL of 50 mM THPTA stock solution (final concentration 100 µM).

-

1 µL of 10 mM Azide-Fluor 488 stock solution (final concentration 10 µM).

-

-

Vortex briefly to mix.

-

-

Resuspend the alkyne-labeled cells in the click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

Protocol E: Downstream Analysis

For Fluorescence Microscopy:

-

Resuspend the final cell pellet in 100 µL of PBS and transfer to a glass coverslip.

-

Allow cells to adhere for 20 minutes.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

(Optional) Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is desired.

-

Mount the coverslip on a microscope slide using mounting medium containing DAPI.

-

Image using a fluorescence microscope with appropriate filter sets.

For Flow Cytometry:

-

Resuspend the final cell pellet in 500 µL of PBS with 1% BSA.

-

Analyze the cells on a flow cytometer equipped with a laser appropriate for the chosen fluorophore.

-

Record the fluorescence intensity for at least 10,000 events.

Visualizations

Caption: Experimental workflow for cell surface glycan labeling.

Caption: Principle of the two-step chemical labeling of glycans.

Revolutionizing Glycoprotein Analysis: Hex-5-ynehydrazide for Metabolic Labeling

Application Note AN2025-12-01

Introduction

The study of glycoproteins, proteins modified with carbohydrate structures (glycans), is a rapidly expanding field with profound implications for understanding health and disease. Glycosylation is a critical post-translational modification that influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making glycoproteins promising targets for diagnostics and therapeutics. This document details the application of Hex-5-ynehydrazide as a versatile chemical tool for the metabolic labeling and subsequent visualization and enrichment of glycoproteins.

This compound is a bifunctional molecule that uniquely combines a hydrazide group with a terminal alkyne. This design enables a powerful two-step labeling strategy. First, the hydrazide moiety reacts specifically with aldehyde groups introduced into the glycan structures of glycoproteins through mild periodate (B1199274) oxidation. This step covalently attaches the alkyne handle to the glycoprotein (B1211001) of interest. Second, the terminal alkyne is a bioorthogonal functional group that can be specifically and efficiently labeled with a variety of azide-containing reporter molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". This modular approach allows for the attachment of fluorophores for imaging, biotin (B1667282) for affinity purification and enrichment, or other tags for downstream analysis.

This method offers significant advantages over traditional glycoprotein analysis techniques. It is highly specific for glycoproteins, as the initial oxidation step targets the cis-diol groups of sialic acids, which are abundant on many cell-surface and secreted glycoproteins. The bioorthogonal nature of the click chemistry step ensures that the reporter molecule is attached only to the alkyne-modified glycoproteins, minimizing off-target labeling. This versatile and robust workflow provides a powerful platform for researchers, scientists, and drug development professionals to investigate the complex world of the glycoproteome.

Principle of the Method

The metabolic labeling of glycoproteins using this compound is a sequential two-stage process:

-

Oxidation and Alkyne Functionalization: The first stage involves the mild oxidation of cis-diol groups within the carbohydrate moieties of glycoproteins using sodium periodate (NaIO₄). This reaction selectively generates reactive aldehyde groups on the sugar residues. Subsequently, the hydrazide group of this compound forms a stable hydrazone bond with these newly created aldehydes, effectively installing a terminal alkyne handle onto the glycoprotein.

-